Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery
Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery
An In-Depth Technical Guide to Fmoc-L-beta-homoalanine: A Core Building Block for Advanced Peptide Synthesis
In the landscape of modern drug development and biochemical research, peptides represent a class of molecules with immense therapeutic potential. However, native peptides composed of α-amino acids often suffer from limitations such as poor metabolic stability and limited conformational diversity. To overcome these challenges, researchers have turned to non-canonical amino acids, with β-amino acids emerging as particularly valuable building blocks.[1][2][3] The incorporation of β-amino acids into peptide backbones can induce unique secondary structures, enhance proteolytic resistance, and ultimately lead to peptidomimetics with improved potency and bioavailability.[3][4]
This guide focuses on a key reagent in this field: Fmoc-L-beta-homoalanine . As a Senior Application Scientist, this document will provide an in-depth exploration of its structure, properties, synthesis, and application. The core objective is to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in their research endeavors.
Physicochemical Properties and Molecular Structure
Fmoc-L-beta-homoalanine, systematically named (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a cornerstone reagent for the introduction of a β-amino acid residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).[5][6] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 193954-26-6 | [5][6][7] |
| Molecular Formula | C₁₉H₁₉NO₄ | [5][7] |
| Molecular Weight | 325.36 g/mol | [5][6][7] |
| Appearance | White to off-white powder | [5][8] |
| Purity | Typically ≥98.0% (HPLC) | [6][9] |
| Optical Rotation | [α]D²⁰ = +11 ± 2° (c=1 in DMF) | [5] |
| Storage | 2-8°C | [5][6] |
Deconstructing the Molecular Architecture
The structure of Fmoc-L-beta-homoalanine can be understood by examining its three principal components: the β-amino acid core, the chiral center, and the N-terminal protecting group.
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L-beta-homoalanine Core : Unlike a standard α-amino acid where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), in a β-amino acid, the amino group is attached to the β-carbon. This extra methylene group in the backbone is the defining feature that imparts unique conformational properties and resistance to enzymatic degradation.
-
Chiral Center (S-configuration) : The "L-" designation in the common name corresponds to the (S)-configuration at the chiral center (the β-carbon). This stereochemistry is crucial for controlling the three-dimensional arrangement of the resulting peptide.
-
Fmoc Protecting Group : The amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is the linchpin of the most widely used orthogonal strategy in SPPS, prized for its stability in acidic conditions and its selective removal under mild basic conditions.[10][11][12]
Caption: Chemical structure of Fmoc-L-beta-homoalanine.
Synthesis and Quality Control
The synthesis of Fmoc-L-beta-homoalanine is a critical process that dictates its purity and suitability for peptide synthesis. While several routes exist, a common and effective method involves the N-protection of L-beta-homoalanine.
General Synthetic Workflow
A standard approach is the reaction of L-beta-homoalanine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[13]
Causality of Experimental Choices:
-
Solvent System : The reaction is typically performed in a biphasic system, such as dioxane and an aqueous sodium carbonate or bicarbonate solution. The aqueous base deprotonates the amino group of the L-beta-homoalanine, making it a nucleophile. The organic solvent (dioxane) is required to dissolve the Fmoc-reagent.
-
Base : A mild inorganic base like sodium carbonate is used to maintain a pH that facilitates the reaction while minimizing side reactions, such as hydrolysis of the Fmoc-reagent.
-
Temperature : The reaction is often initiated at low temperatures (e.g., in an ice bath) to control the exothermic reaction between the Fmoc-reagent and the amine, then allowed to warm to room temperature to ensure completion.[13]
-
Workup : Post-reaction, an acid-base workup is crucial. The mixture is washed with a non-polar solvent (e.g., ether) to remove unreacted Fmoc-reagent and byproducts. The aqueous layer is then acidified, which protonates the carboxyl group of the product, causing it to precipitate or be extracted into an organic solvent like ethyl acetate.[13]
Caption: General workflow for the synthesis of Fmoc-L-beta-homoalanine.
Analytical Characterization and Quality Assurance
To ensure the suitability of Fmoc-L-beta-homoalanine for SPPS, rigorous quality control is essential. As a self-validating system, each batch must be tested to confirm its identity and purity.
| Analysis Method | Purpose | Typical Specification |
| Chiral HPLC | To determine purity and confirm enantiomeric excess. | ≥99.5% (Chiral HPLC)[5] |
| ¹H NMR | To confirm the chemical structure and identify impurities. | Conforms to structure[14] |
| Mass Spectrometry | To confirm the molecular weight. | Matches theoretical value (325.36) |
| Optical Rotation | To confirm the stereochemistry (S-configuration). | +11 ± 2° (c=1 in DMF)[5] |
Application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-beta-homoalanine is as a building block in SPPS.[5] The Fmoc/tBu strategy is favored due to its use of milder reagents compared to older Boc-based methods.[12]
The SPPS Cycle: A Step-by-Step Protocol
The incorporation of an Fmoc-L-beta-homoalanine residue into a peptide chain anchored to a solid support (resin) follows a repetitive cycle.
Protocol for a Single Coupling Cycle:
-
Resin Swelling : The peptide-resin from the previous cycle is washed and swollen in a suitable solvent, typically N,N-dimethylformamide (DMF). This is critical for ensuring that all reactive sites on the resin are accessible.
-
Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed.
-
Reagent : A solution of 20% piperidine in DMF is added to the resin.[15]
-
Mechanism : Piperidine, a secondary amine, induces a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine. The dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[10][11]
-
Time : Typically 5-20 minutes. The cleavage can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct.
-
-
Washing : The resin is thoroughly washed with DMF to remove all traces of piperidine and the cleaved Fmoc byproduct. This step is vital, as residual base would neutralize the incoming activated amino acid.
-
Amino Acid Activation & Coupling : Fmoc-L-beta-homoalanine is activated and coupled to the newly exposed amine.
-
Activation : The carboxylic acid of Fmoc-L-beta-homoalanine is converted into a more reactive species. Common activating agents include carbodiimides like DIC combined with an additive like HOBt or Oxyma Pure.
-
Coupling : The activated Fmoc-L-beta-homoalanine solution is added to the resin, and the reaction proceeds to form a new peptide bond.
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test, which detects free primary amines.[10]
-
-
Washing : The resin is washed again with DMF to remove excess reagents and byproducts. The cycle can then be repeated to add the next amino acid.
Caption: The cycle for incorporating Fmoc-L-beta-homoalanine in SPPS.
Conclusion: A Versatile Tool for Innovative Peptide Design
Fmoc-L-beta-homoalanine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique β-amino acid structure provides a pathway to developing novel peptide-based therapeutics with enhanced stability and specific conformational properties.[1][5][16] A thorough understanding of its properties, synthesis, and application in SPPS, as detailed in this guide, is fundamental to leveraging its full potential in the design of next-generation bioactive molecules.
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(3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. PubChem. [Link]
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FMOC-D-BETA-HOMOALANINE CAS 201864-71-3. Watson International Limited. [Link]
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Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Publications. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
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Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. PubMed. [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]
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Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. ResearchGate. [Link]
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193954-26-6 Fmoc-L-beta-homoalanine manufacturer. Tongsheng Amino Acid. [Link]
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